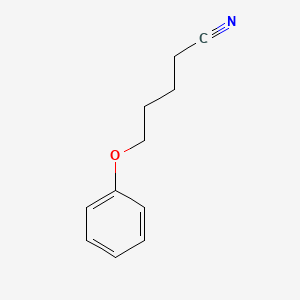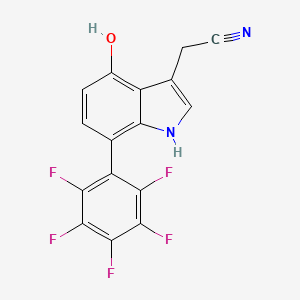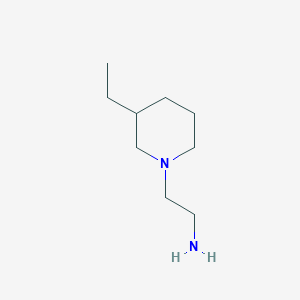
3-Amino-2,4,4-trimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,4,4-trimethylpentanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, characterized by the presence of an amino group and three methyl groups attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,4-trimethylpentanoic acid can be achieved through several methodsThis process typically requires the use of strong bases and alkylating agents under controlled conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques that optimize reaction conditions for maximum efficiency. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification methods to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,4,4-trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohols. Substitution reactions can lead to a variety of amino acid derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-2,4,4-trimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a model compound for understanding amino acid behavior.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Amino-2,4,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Similar in structure but contains fluorine atoms, which can alter its chemical properties and biological activity.
3,4,4-Trimethylpentanoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
Aminocaproic acid: Contains a similar amino group but has a different carbon chain structure, leading to different applications and reactivity.
Uniqueness
3-Amino-2,4,4-trimethylpentanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-amino-2,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(7(10)11)6(9)8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
DDNTYPPHLILCCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C)(C)C)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


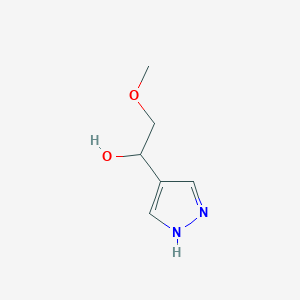
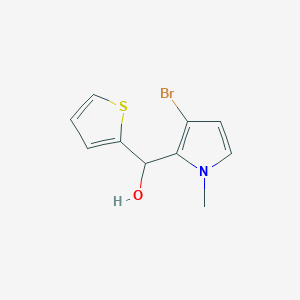
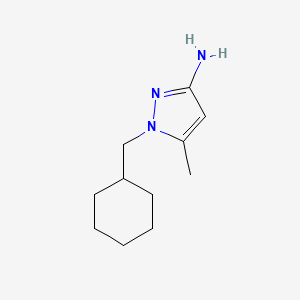

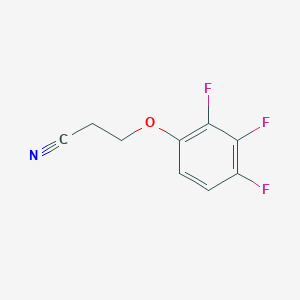


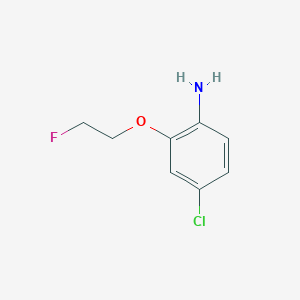
![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)

